molecular formula C21H19N3O3S B2487515 N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide CAS No. 1203161-02-7

N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2487515
CAS No.: 1203161-02-7
M. Wt: 393.46
InChI Key: OEYXCAJGHXUGNP-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The compound’s structure features an acetylphenyl group, a methoxyphenyl group, and a pyrimidinyl thioacetamide moiety, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide” likely involves multiple steps, including:

    Formation of the pyrimidine ring: This could be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Thioacetamide linkage formation: This could be done via a thiolation reaction.

    Attachment of the acetylphenyl group: This might involve an acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or a receptor modulator.

Medicine

The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide analogs: Compounds with similar structures but different substituents.

    Other thioacetamide derivatives: Compounds with the thioacetamide moiety but different aromatic groups.

Uniqueness

The uniqueness of “this compound” would lie in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14(25)16-4-3-5-17(10-16)24-20(26)12-28-21-11-19(22-13-23-21)15-6-8-18(27-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYXCAJGHXUGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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